molecular formula C15H22ClN3O2 B2874339 N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride CAS No. 1909310-14-0

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride

Cat. No.: B2874339
CAS No.: 1909310-14-0
M. Wt: 311.81
InChI Key: PNFROVRVPDLRMY-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a tetrahydroquinoline moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Amidation Reaction: The tetrahydroquinoline intermediate is then reacted with an isopropylamine derivative to form the amide bond.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the amidation and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride can undergo several types of chemical reactions:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, particularly in the modulation of enzyme activity or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride exerts its effects is likely related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide
  • **N-(propan-2-yl)-2-[(quinolin-6-yl)formamido]acetamide
  • **N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroisoquinolin-6-yl)formamido]acetamide

Uniqueness

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride is unique due to its specific structural features, such as the tetrahydroquinoline ring and the isopropyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride is a synthetic compound notable for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22ClN3O2C_{15}H_{22}ClN_{3}O_{2} and a molecular weight of approximately 274.36 g/mol. Its structure features a tetrahydroquinoline core linked to a propanamide group, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₂₂ClN₃O₂
Molecular Weight274.36 g/mol
CAS Number124519-10-4

1. Antioxidant Activity

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit antioxidant properties. In vitro studies have shown that certain derivatives can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, studies on related tetrahydroquinoline derivatives demonstrated significant inhibition of α-amylase and nitric oxide synthase (iNOS), which are relevant in metabolic and inflammatory pathways .

3. Anti-inflammatory Effects

N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide has been associated with anti-inflammatory activity through the inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests potential therapeutic applications in treating inflammatory diseases .

4. Anticancer Potential

Preliminary studies have explored the anticancer properties of tetrahydroquinoline derivatives. Some compounds have shown promising results in inhibiting cancer cell proliferation, with IC50 values indicating effective cytotoxicity against various cancer cell lines .

The biological activities of N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide are thought to involve several mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound may interact with specific protein targets involved in disease pathways, enhancing its therapeutic potential.
  • Inhibition of Signaling Pathways : The compound's ability to inhibit key signaling pathways such as NF-kB and COX enzymes has been documented in related studies on quinoline derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide:

  • Antioxidant Capacity : A study reported that specific tetrahydroquinoline derivatives exhibited IC50 values for DPPH radical scavenging as low as 29.19 µg/mL .
  • Anti-inflammatory Activity : In vitro assays indicated that certain derivatives could reduce NO levels significantly in RAW 264.7 cells .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that some derivatives had IC50 values comparable to standard chemotherapeutics like cisplatin .

Properties

IUPAC Name

N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.ClH/c1-10(2)18-14(19)9-17-15(20)12-5-6-13-11(8-12)4-3-7-16-13;/h5-6,8,10,16H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFROVRVPDLRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC2=C(C=C1)NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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